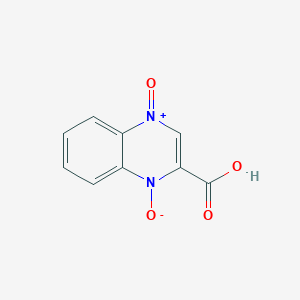

2-Quinoxalinecarboxylic acid, 1,4-dioxide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Quinoxalinecarboxylic acid, 1,4-dioxide is a heterocyclic compound that belongs to the class of quinoxaline 1,4-dioxides. The presence of two N-oxide fragments in the structure of quinoxaline 1,4-dioxides endows them with a wide spectrum of biological properties, including antibacterial, antitumor, antiparasitic, anti-inflammatory, antioxidant, and herbicidal activities .

準備方法

The synthesis of 2-Quinoxalinecarboxylic acid, 1,4-dioxide typically involves the direct oxidation of quinoxaline derivatives . One common method includes the use of hydrogen peroxide as an oxidizing agent under acidic conditions. Industrial production methods may involve more scalable and efficient processes, such as catalytic oxidation using metal catalysts to achieve higher yields and purity .

化学反応の分析

2-Quinoxalinecarboxylic acid, 1,4-dioxide undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form higher oxidation state derivatives.

Reduction: Reduction reactions can convert the N-oxide groups back to the parent quinoxaline structure.

Substitution: Nucleophilic aromatic substitution reactions can introduce various substituents at different positions on the quinoxaline ring.

Common reagents used in these reactions include hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines for substitution reactions . Major products formed from these reactions depend on the specific reagents and conditions used, but they often include various substituted quinoxaline derivatives with enhanced biological activities .

科学的研究の応用

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Medicine: Its antitumor properties have been explored for potential use in cancer therapy.

作用機序

The mechanism of action of 2-Quinoxalinecarboxylic acid, 1,4-dioxide involves its interaction with various molecular targets and pathways. The compound’s N-oxide fragments can generate reactive oxygen species (ROS), leading to oxidative stress and damage to cellular components . This oxidative stress can result in the inhibition of bacterial growth, induction of apoptosis in cancer cells, and other biological effects .

類似化合物との比較

2-Quinoxalinecarboxylic acid, 1,4-dioxide can be compared with other quinoxaline derivatives, such as:

6-Chloro-2-quinoxalinecarboxylic acid, 1,4-dioxide: Known for its antibacterial activity against gram-positive bacteria.

3-Methylquinoxaline, 1,4-dioxide: Exhibits antimycobacterial activity and is being studied for its potential in treating tuberculosis.

The uniqueness of this compound lies in its broad spectrum of biological activities and its potential for modification to enhance specific properties .

生物活性

2-Quinoxalinecarboxylic acid, 1,4-dioxide is a heterocyclic compound known for its diverse biological activities, including antibacterial, antitumor, antiparasitic, anti-inflammatory, and antioxidant properties. This article delves into its biological activity, supported by recent research findings and case studies.

Overview of Biological Properties

The presence of two N-oxide groups in the structure of 2-quinoxalinecarboxylic acid contributes significantly to its biological efficacy. These compounds have been recognized for their potential in drug development against various diseases, particularly those caused by resistant pathogens.

Key Biological Activities

- Antibacterial Activity : Exhibits significant activity against gram-positive bacteria and has been explored for its potential against multidrug-resistant strains of Mycobacterium tuberculosis (M. tuberculosis) .

- Antitumor Activity : The compound has shown promise in inhibiting tumor growth, making it a candidate for cancer therapy .

- Antiparasitic Activity : Effective against various parasitic infections, including malaria and leishmaniasis .

- Anti-inflammatory and Antioxidant Effects : Demonstrates properties that can mitigate inflammation and oxidative stress in biological systems .

Synthesis and Derivatives

Recent studies have focused on synthesizing novel derivatives of 2-quinoxalinecarboxylic acid to enhance its biological activity. For instance, derivatives synthesized through nucleophilic aromatic substitution have shown improved antimycobacterial activity with minimal toxicity in vivo .

| Compound | Structure | MIC (μg/mL) | Activity |

|---|---|---|---|

| Compound 4 | Ethoxycarbonyl at position 2 | 1.25 | High antimycobacterial activity against M. tuberculosis |

| Compound 6 | Lipophilic piperidine at position 6 | Varies | Enhanced activity against M. tuberculosis |

Case Studies

- Antimycobacterial Activity : A study demonstrated that a derivative of 2-quinoxalinecarboxylic acid exhibited a minimum inhibitory concentration (MIC) of 1.25 μg/mL against M. tuberculosis, highlighting its potential as an innovative anti-TB drug . The mechanism was identified as DNA damage through the generation of reactive oxygen species (ROS).

- Resistance Mechanisms : Whole-genome sequencing of M. smegmatis mutants revealed mutations linked to resistance against quinoxaline derivatives, indicating the need for further structural modifications to overcome this challenge .

- Clinical Applications : The compound has been utilized in clinical settings as a broad-spectrum antibacterial agent since the 1970s, showcasing its long-standing relevance in therapeutic applications .

The biological activity of 2-quinoxalinecarboxylic acid is primarily attributed to its ability to interact with various molecular targets within microbial cells. The N-oxide groups play a crucial role in generating ROS, which can lead to oxidative stress and subsequent cellular damage in pathogens.

特性

IUPAC Name |

1-oxido-4-oxoquinoxalin-4-ium-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O4/c12-9(13)8-5-10(14)6-3-1-2-4-7(6)11(8)15/h1-5H,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXSUJWYXGUYPCU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N(C(=C[N+]2=O)C(=O)O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20170875 |

Source

|

| Record name | 2-Quinoxalinecarboxylic acid, 1,4-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20170875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17987-99-4 |

Source

|

| Record name | 2-Quinoxalinecarboxylic acid, 1,4-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20170875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。